Cas no 1155083-53-6 (1-4-(2-methoxyethyl)phenoxypropan-2-one)

1-4-(2-メトキシエチル)フェノキシプロパン-2-オンは、有機合成において有用な中間体として知られる化合物です。この物質は、フェノールエーテル構造とケトン基を有しており、反応性に優れた特性を示します。特に、2-メトキシエチル基の導入により、極性や溶解性が調整されており、さまざまな溶媒系での反応に適しています。医薬品中間体や機能性材料の合成において、選択的な反応を可能にする点が特徴です。また、比較的安定な物性を示すため、取り扱いが容易であることも利点の一つです。精密有機合成における多様な応用が期待できる化合物です。

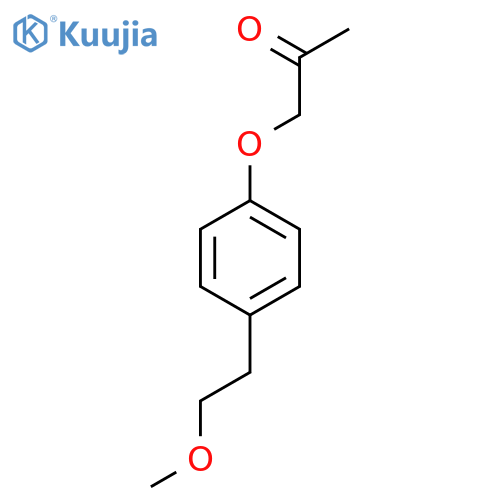

1155083-53-6 structure

商品名:1-4-(2-methoxyethyl)phenoxypropan-2-one

CAS番号:1155083-53-6

MF:C12H16O3

メガワット:208.253643989563

MDL:MFCD12145670

CID:4573467

PubChem ID:43413936

1-4-(2-methoxyethyl)phenoxypropan-2-one 化学的及び物理的性質

名前と識別子

-

- 1-[4-(2-methoxyethyl)phenoxy]propan-2-one

- 1-4-(2-methoxyethyl)phenoxypropan-2-one

-

- MDL: MFCD12145670

- インチ: 1S/C12H16O3/c1-10(13)9-15-12-5-3-11(4-6-12)7-8-14-2/h3-6H,7-9H2,1-2H3

- InChIKey: IPXLSOMKQNTBRC-UHFFFAOYSA-N

- ほほえんだ: O(CC(C)=O)C1C=CC(=CC=1)CCOC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 6

- 複雑さ: 183

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 35.5

1-4-(2-methoxyethyl)phenoxypropan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-298511-0.25g |

1-[4-(2-methoxyethyl)phenoxy]propan-2-one |

1155083-53-6 | 95% | 0.25g |

$162.0 | 2023-09-06 | |

| Enamine | EN300-298511-10.0g |

1-[4-(2-methoxyethyl)phenoxy]propan-2-one |

1155083-53-6 | 95% | 10.0g |

$1778.0 | 2023-02-28 | |

| Enamine | EN300-298511-5.0g |

1-[4-(2-methoxyethyl)phenoxy]propan-2-one |

1155083-53-6 | 95% | 5.0g |

$1199.0 | 2023-02-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315710-100mg |

1-[4-(2-methoxyethyl)phenoxy]propan-2-one |

1155083-53-6 | 95% | 100mg |

¥2842.00 | 2024-08-09 | |

| Enamine | EN300-298511-0.05g |

1-[4-(2-methoxyethyl)phenoxy]propan-2-one |

1155083-53-6 | 95% | 0.05g |

$76.0 | 2023-09-06 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00896079-1g |

1-[4-(2-Methoxyethyl)phenoxy]propan-2-one |

1155083-53-6 | 95% | 1g |

¥3064.0 | 2023-02-28 | |

| Enamine | EN300-298511-0.5g |

1-[4-(2-methoxyethyl)phenoxy]propan-2-one |

1155083-53-6 | 95% | 0.5g |

$310.0 | 2023-09-06 | |

| Enamine | EN300-298511-1g |

1-[4-(2-methoxyethyl)phenoxy]propan-2-one |

1155083-53-6 | 95% | 1g |

$414.0 | 2023-09-06 | |

| Aaron | AR01B5N9-1g |

1-[4-(2-Methoxyethyl)phenoxy]propan-2-one |

1155083-53-6 | 95% | 1g |

$595.00 | 2025-02-09 | |

| A2B Chem LLC | AV99049-100mg |

1-[4-(2-methoxyethyl)phenoxy]propan-2-one |

1155083-53-6 | 95% | 100mg |

$154.00 | 2024-04-20 |

1-4-(2-methoxyethyl)phenoxypropan-2-one 関連文献

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

1155083-53-6 (1-4-(2-methoxyethyl)phenoxypropan-2-one) 関連製品

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1155083-53-6)1-4-(2-methoxyethyl)phenoxypropan-2-one

清らかである:99%

はかる:1g

価格 ($):423.0